Superior Catalytic Specificity for Allylic Alcohol Dehydrogenase Compared to Other Allylic Substrates
In a direct head-to-head comparison using a purified 321-MB dehydrogenase from Pseudomonas putida MB-1, 3-Chloro-2-buten-1-ol exhibited a catalytic specificity (Vmax/Km) of 16 U mg⁻¹ μM⁻¹. This performance is significantly higher than that of the structurally related allylic alcohols (R)-(+)-Perillyl alcohol (8.8 U mg⁻¹ μM⁻¹) and 2-Buten-1-ol (4.6 U mg⁻¹ μM⁻¹) [1]. The 3.5-fold higher specificity over 2-Buten-1-ol demonstrates that the chloro-substituent is critical for optimal enzyme recognition and turnover.
| Evidence Dimension | Enzyme Catalytic Specificity (Vmax/Km) |
|---|---|
| Target Compound Data | 16 U mg⁻¹ μM⁻¹ |
| Comparator Or Baseline | (R)-(+)-Perillyl alcohol: 8.8 U mg⁻¹ μM⁻¹; 2-Buten-1-ol: 4.6 U mg⁻¹ μM⁻¹ |
| Quantified Difference | 1.8-fold higher than (R)-(+)-Perillyl alcohol; 3.5-fold higher than 2-Buten-1-ol |
| Conditions | Assay with purified 321-MB allylic alcohol dehydrogenase from Pseudomonas putida MB-1, NAD+ dependent oxidation at optimal pH 10.0 |
Why This Matters
This data confirms that 3-Chloro-2-buten-1-ol is the preferred substrate for this enzyme, making it an essential positive control or substrate for developing high-sensitivity enzymatic assays and for biocatalytic applications requiring efficient allylic alcohol oxidation.
- [1] Malone, V. F., Chastain, A. J., Ohlsson, J. T., Poneleit, L. S., Nemecek-Marshall, M., & Fall, R. (1999). Characterization of a Pseudomonas putida allylic alcohol dehydrogenase induced by growth on 2-methyl-3-buten-2-ol. Applied and Environmental Microbiology, 65(6), 2622–2630. (Table 3). View Source
